molecular formula C8H11NO3 B12912203 N-[2-(Furan-2-yl)-2-hydroxyethyl]acetamide CAS No. 62130-07-8

N-[2-(Furan-2-yl)-2-hydroxyethyl]acetamide

Cat. No.: B12912203
CAS No.: 62130-07-8
M. Wt: 169.18 g/mol
InChI Key: OMADMKIPZGUMAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Furan-2-yl)-2-hydroxyethyl]acetamide is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Furan-2-yl)-2-hydroxyethyl]acetamide typically involves the reaction of furan derivatives with acetamide under specific conditions. One common method involves the reaction of 2-furylcarbinol with acetamide in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced catalysts and solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Furan-2-yl)-2-hydroxyethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form carbonyl-containing derivatives.

    Reduction: Reduction reactions can convert the furan ring into more saturated compounds.

    Substitution: The compound can undergo substitution reactions where functional groups on the furan ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include nitric acid and acetic anhydride.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl-containing derivatives, while reduction can produce more saturated furan derivatives.

Scientific Research Applications

N-[2-(Furan-2-yl)-2-hydroxyethyl]acetamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-[2-(Furan-2-yl)-2-hydroxyethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with its targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

N-[2-(Furan-2-yl)-2-hydroxyethyl]acetamide can be compared with other similar compounds, such as:

  • N-[2-(Furan-2-yl)ethyl]acetamide
  • 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide
  • 2-(Isopropylamino)-N-(tetrahydro-2-furanylmethyl)acetamide

These compounds share structural similarities but differ in their functional groups and specific properties. The presence of the hydroxyethyl group in this compound imparts unique chemical and biological properties, making it distinct from its analogs.

Properties

CAS No.

62130-07-8

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxyethyl]acetamide

InChI

InChI=1S/C8H11NO3/c1-6(10)9-5-7(11)8-3-2-4-12-8/h2-4,7,11H,5H2,1H3,(H,9,10)

InChI Key

OMADMKIPZGUMAK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC(C1=CC=CO1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.